3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring, which is further substituted with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloropyridine, 1,3-thiazole, and piperidine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the output and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloro group in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dechlorinated derivatives or other substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of new therapeutic agents for diseases such as cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The thiazole and piperidine rings can facilitate binding to specific sites, while the chloro and methoxy groups can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}benzene: Similar structure but with a benzene ring instead of pyridine.
4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine: Lacks the chloro substituent.
3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}quinoline: Contains a quinoline ring instead of pyridine.
Uniqueness
The presence of both the chloro and methoxy groups on the pyridine ring, along with the thiazole and piperidine rings, gives 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine unique chemical and biological properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c15-12-9-16-4-1-13(12)19-10-11-2-6-18(7-3-11)14-17-5-8-20-14/h1,4-5,8-9,11H,2-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASCLRDGSSORSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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